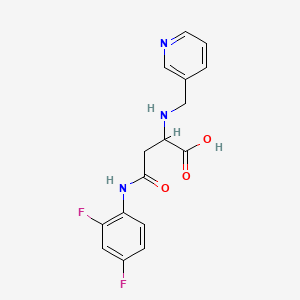

4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Description

Properties

IUPAC Name |

4-(2,4-difluoroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O3/c17-11-3-4-13(12(18)6-11)21-15(22)7-14(16(23)24)20-9-10-2-1-5-19-8-10/h1-6,8,14,20H,7,9H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFCKIULEPESOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Fluorinated Aromatic Amine: This can be achieved through the reaction of 2,4-difluoroaniline with appropriate reagents under controlled conditions.

Coupling with Pyridine Derivative: The fluorinated aromatic amine is then coupled with a pyridine derivative, such as pyridine-3-carboxaldehyde, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Formation of the Final Product: The intermediate product is then subjected to further reactions, such as amidation or esterification, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid exhibit anticancer properties. For example, derivatives of butanoic acid have been studied for their ability to inhibit tumor growth. The presence of fluorine and pyridine moieties is believed to contribute to their efficacy against various cancer cell lines .

Antimicrobial Properties

The antimicrobial potential of fluorinated compounds has been well-documented. Studies show that compounds similar to 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can inhibit bacterial growth, making them candidates for developing new antibiotics . The introduction of the pyridine group is particularly noted for enhancing activity against resistant strains of bacteria.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The structural characteristics suggest potential interactions with target enzymes, which could lead to therapeutic effects in conditions such as diabetes or obesity. Research into similar compounds has shown promising results in enzyme inhibition .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored a series of butanoic acid derivatives, including those structurally related to 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values in the low micromolar range .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF7 |

| Compound B | 12.5 | MCF7 |

| 4-Difluoro Compound | 8.3 | MCF7 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various derivatives were tested against Gram-positive and Gram-negative bacteria. The fluorinated derivative demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics .

| Bacteria Species | MIC (µg/mL) | Control Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 8 | 16 |

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Backbone and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Functional Group Impact on Bioactivity

- Fluorinated Aromatic Rings : The 2,4-difluorophenyl group is a common motif in pharmaceuticals (e.g., fluconazole) due to its metabolic stability and enhanced binding affinity via C-F⋯H-N interactions .

- Heterocyclic Amino Substituents: The pyridin-3-ylmethylamino group in the target compound may offer improved solubility and π-π stacking compared to thiophene () or indole () analogs.

- Carboxylic Acid Core: The 4-oxobutanoic acid backbone is observed in metal-chelating agents (e.g., ) and antimicrobial scaffolds (e.g., β-lactamase inhibitors) .

Biological Activity

The compound 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Amino groups : Contributing to its interaction with biological targets.

- Difluorophenyl moiety : Enhancing lipophilicity and potentially influencing receptor binding.

- Pyridinylmethyl group : Implicated in various biological interactions.

Structural Formula

Research indicates that the compound may act through multiple pathways, primarily involving:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including nitric oxide synthase (NOS), which is crucial in various physiological processes.

- Modulation of Receptor Activity : It appears to interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and other conditions.

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the chemical structure can significantly impact biological activity. Notable findings include:

- Substituent Effects : The introduction of additional fluorine atoms or varying the length of the side chains can enhance potency against specific targets.

- Rigidity vs. Flexibility : Balancing these properties is crucial for optimizing binding affinity and selectivity.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. Key findings include:

- Antiviral Activity : The compound showed promising antiviral effects, particularly against hepatitis B virus (HBV), with submicromolar EC50 values reported in certain studies .

- Cytotoxicity Profiles : Low cytotoxicity was observed at concentrations exceeding 50 μM, indicating a favorable therapeutic window .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Hepatitis B Virus Modulation :

- Neuronal Nitric Oxide Synthase Inhibition :

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits HBV with submicromolar EC50 | |

| Enzyme Inhibition | Potent hnNOS inhibitor | |

| Cytotoxicity | Low toxicity (>50 μM) |

Table 2: SAR Insights

Q & A

Q. What are the optimal synthetic routes for preparing 4-((2,4-difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, and how do reaction conditions influence yield?

The synthesis involves sequential coupling of 2,4-difluoroaniline and pyridin-3-ylmethylamine to a butanoic acid backbone. Key steps include:

- Nucleophilic substitution : React 4-oxo-2-bromobutanoic acid with 2,4-difluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-((2,4-difluorophenyl)amino)-4-oxo intermediate .

- Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the pyridin-3-ylmethylamine to the remaining amino group.

Yield optimization requires controlled temperature (0–25°C) and inert atmosphere to minimize side reactions like hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Identify resonances for the pyridinylmethyl group (δ ~8.5–7.5 ppm for aromatic protons) and the difluorophenyl moiety (split peaks due to J-coupling with fluorine) .

- IR : Confirm carbonyl stretches (~1680–1720 cm⁻¹ for ketone and amide groups) .

- HRMS : Verify molecular ion [M+H]⁺ with exact mass matching C₁₆H₁₅F₂N₃O₃ .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) at the 2,4-difluorophenyl ring?

The electron-withdrawing fluorine atoms activate the phenyl ring for NAS. The para-fluorine (relative to the amino group) is more susceptible to substitution due to reduced steric hindrance. Computational studies (DFT) suggest transition-state stabilization via resonance with the adjacent carbonyl group. Experimental validation involves tracking substituent incorporation using ¹⁹F NMR .

Q. How do enantiomeric impurities arise during synthesis, and what chiral resolution methods are effective?

Racemization occurs during the amide coupling step due to partial keto-enol tautomerization of the 4-oxo group. Resolution strategies include:

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should conflicting IC₅₀ data be interpreted?

- Enzyme inhibition assays : Screen against kinases (e.g., KYN-3-OHase) using fluorescence polarization.

- Cell viability assays : Use MTT in cancer cell lines (e.g., HeLa) to assess cytotoxicity.

Conflicting IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurities. Validate purity via HPLC and replicate assays under standardized conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities between this compound and its structural analogs?

For example, if analog 4-(2-fluorophenyl)-4-oxobutanoic acid shows higher neuroprotective activity (IC₅₀ = 12.5 µM) compared to the target compound, consider:

- Steric effects : The pyridinylmethyl group may hinder target binding.

- Electron distribution : Fluorine positioning alters electron-withdrawing effects, impacting ligand-receptor interactions.

Validate via molecular docking simulations and site-directed mutagenesis of target proteins .

Experimental Design Considerations

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. How can the compound’s stability under physiological conditions be assessed?

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.

- Plasma stability : Use human plasma at 37°C; quantify parent compound loss over 24 hours .

Structural Modifications for SAR Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.